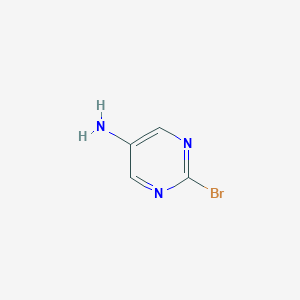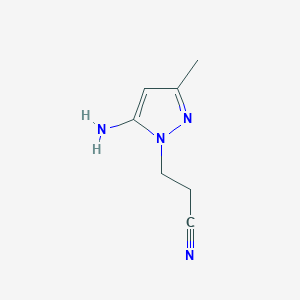
3-(5-氨基-3-甲基-1H-吡唑-1-基)丙腈
货号 B112841
CAS 编号:
61255-82-1
分子量: 150.18 g/mol
InChI 键: GLVQDYSGMRVBBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is a useful research chemical .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 . This indicates that the compound has a pyrazole ring with an amino group and a methyl group attached to it, and a propanenitrile group attached to the pyrazole ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.18 . The density of the compound is 1.2 g/cm3 . The boiling point is 367.7ºC at 760 mmHg .科学研究应用
Antioxidant and Anti-Cancer Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Aminopyrazoles, including 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, have been investigated for their antioxidant and anti-cancer activities . They have been designed and prepared with various chemical modifications to interfere with inflammation, oxidative stress, and tumorigenesis .
- Methods of Application: The compounds were tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties . In silico pharmacokinetics, drug-likeness properties, and toxicity were also calculated .
- Results or Outcomes: Some derivatives emerged as promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines . Other derivatives remarkably inhibited ROS production in platelets, and some showed interesting in vitro radical scavenging properties .
Medicinal Chemistry Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- Methods of Application: The design and structure-activity relationships defined by each class of compounds were studied .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Aminopyrazoles, including the specific compound you’re interested in, are important raw materials and intermediates used in organic synthesis .
- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process and the desired end product .
Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of pharmaceuticals .
- Methods of Application: They are used as intermediates in the production of various drugs .
- Results or Outcomes: The specific outcomes depend on the particular drug being synthesized .
Agrochemicals
- Scientific Field: Agrochemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of agrochemicals .
- Methods of Application: They are used as intermediates in the production of various agrochemicals .
- Results or Outcomes: The specific outcomes depend on the particular agrochemical being synthesized .
Dyes
- Scientific Field: Dye Chemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of dyes .
- Methods of Application: They are used as intermediates in the production of various dyes .
- Results or Outcomes: The specific outcomes depend on the particular dye being synthesized .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process and the desired end product .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
- Methods of Application: The design and structure-activity relationships defined by each class of compounds were studied .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Production of Photovoltaic, Optoelectronic, Fluorescent, Luminescent, Semiconductor, and Photodiode Components
- Scientific Field: Material Science
- Summary of Application: Some applications of pyrano [3,2- c] quinolines include the production of photovoltaic, optoelectronic, fluorescent, luminescent, semiconductor, and photodiode components .
- Methods of Application: The specific methods of application depend on the particular component being synthesized .
- Results or Outcomes: The specific outcomes depend on the particular component being synthesized .
安全和危害
属性
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVQDYSGMRVBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368118 |
Source


|
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
61255-82-1 |
Source


|
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-Methoxy-6-methylbenzaldehyde
54884-55-8
N-Acetyl-D-norleucine
54896-21-8
2-Amino-5-ethoxybenzonitrile
549488-78-0
1-Aminocyclohexanecarbonitrile
5496-10-6

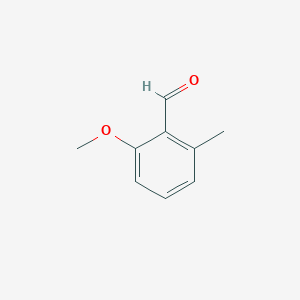
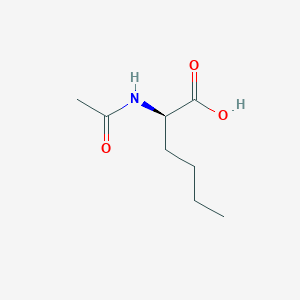
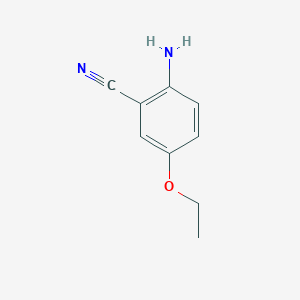
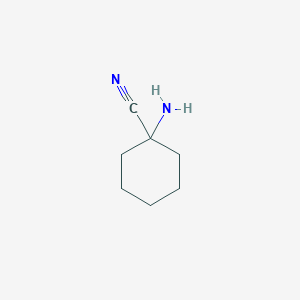
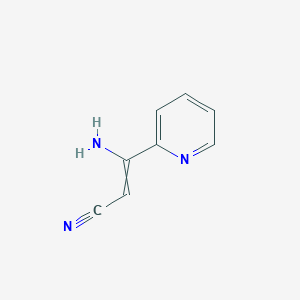
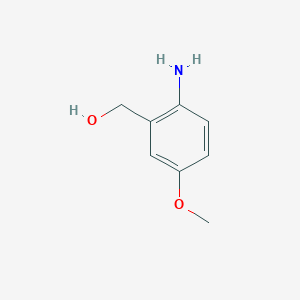
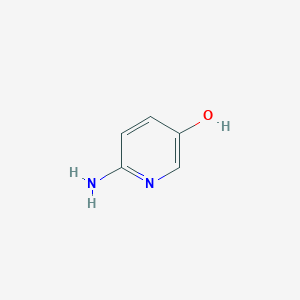
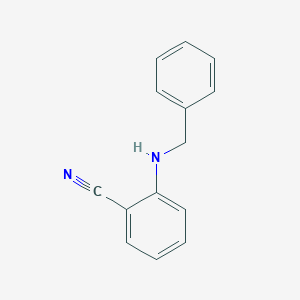
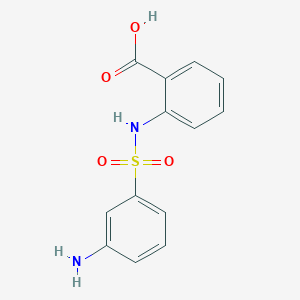
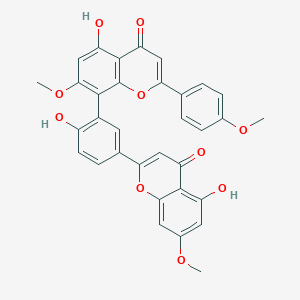
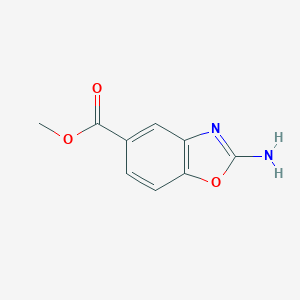
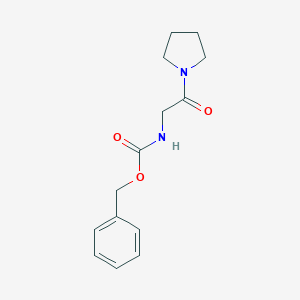
![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
